Product packaging for Bis-(3-acetyl-4-hydroxyphenyl)-methane(Cat. No.:CAS No. 28467-22-3)

Bis-(3-acetyl-4-hydroxyphenyl)-methane

Cat. No.: B1630292
CAS No.: 28467-22-3
M. Wt: 284.31 g/mol
InChI Key: FZNPNCCNGRBARP-UHFFFAOYSA-N
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Description

Bis-(3-acetyl-4-hydroxyphenyl)-methane is a diarylmethane derivative characterized by a central methylene (B1212753) bridge connecting two 2-acetyl-4-hydroxyphenyl units. The presence of both hydroxyl and acetyl functional groups on the phenolic rings imparts a distinct chemical reactivity and potential for further molecular elaboration.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.311 g/mol
Exact Mass 284.10485899 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Topological Polar Surface Area 74.6 Ų
Complexity 356

Data sourced from publicly available chemical databases. guidechem.com

Methane-bridged phenolic derivatives, often referred to as bisphenols, are a class of compounds where two hydroxyphenyl groups are linked by a methylene (-CH₂-) bridge. These compounds are of significant industrial and academic interest. The parent compound of this family can be considered Bis(4-hydroxyphenyl)methane, also known as Bisphenol F. nih.govnih.govnih.gov

Functionalized bis(hydroxyphenyl)methanes are valuable intermediates in organic synthesis. The phenolic hydroxyl groups can undergo a variety of reactions, including etherification, esterification, and O-alkylation, providing a handle for constructing more complex molecules. They are fundamental building blocks in the production of polymers, such as polycarbonates and epoxy resins, where the two hydroxyl groups can react with suitable co-monomers to form long polymer chains. google.com

The presence of additional functional groups, such as the acetyl groups in this compound, further enhances their synthetic utility. The acetyl group is an electron-withdrawing group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the carbonyl moiety of the acetyl group can itself be a site for further chemical transformations, such as reduction to an alcohol, oxidation, or condensation reactions. This dual functionality makes such compounds versatile precursors for the synthesis of a wide array of more complex structures, including ligands for metal complexes, specialized polymers, and potentially biologically active molecules. The acetylation of phenolic compounds has been shown to influence their biological activity, suggesting that derivatives like this compound could be of interest in medicinal chemistry research. nih.gov

The study of methane-bridged phenolic derivatives is intrinsically linked to the broader history of phenol (B47542) chemistry and the development of synthetic polymers. The first synthesis of a bisphenol compound, specifically Bisphenol A, was reported in 1891 by the Russian chemist Aleksandr Dianin. This was achieved through the condensation of phenol with acetone, a reaction analogous to the synthesis of other bisphenols where an aldehyde or ketone is reacted with a phenol.

The initial interest in these compounds was not for their use in materials. In the 1930s, researchers investigated the biological activity of bisphenols, noting their estrogenic properties. However, their widespread industrial application began in the mid-20th century with the discovery that Bisphenol A could be used to produce durable polycarbonate plastics and epoxy resins. This spurred extensive research into the synthesis and properties of a wide variety of bisphenol compounds, including those with different bridging groups and various substituents on the phenol rings.

The general synthetic route to bis(hydroxyphenyl)methanes involves the acid-catalyzed electrophilic substitution reaction between a phenol and an aldehyde, typically formaldehyde (B43269). google.comgoogle.com This reaction is a variation of the well-known Friedel-Crafts alkylation. Over the years, research has focused on optimizing reaction conditions to control the regioselectivity of the substitution and to maximize the yield of the desired isomer, often the para,para-isomer due to its linear geometry which is favorable for polymerization. The study of functionalized phenols in these reactions allows for the creation of bisphenols with specific properties for a range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B1630292 Bis-(3-acetyl-4-hydroxyphenyl)-methane CAS No. 28467-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[(3-acetyl-4-hydroxyphenyl)methyl]-2-hydroxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-10(18)14-8-12(3-5-16(14)20)7-13-4-6-17(21)15(9-13)11(2)19/h3-6,8-9,20-21H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNPNCCNGRBARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650640
Record name 1,1'-[Methylenebis(6-hydroxy-3,1-phenylene)]di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28467-22-3
Record name 1,1'-[Methylenebis(6-hydroxy-3,1-phenylene)]di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Novel Chemical Transformations

Direct Synthesis Approaches to Bis-(3-acetyl-4-hydroxyphenyl)-methane

The primary route for synthesizing this compound involves the direct condensation of 4-hydroxyacetophenone with formaldehyde (B43269). This reaction is an electrophilic aromatic substitution, where the formaldehyde, activated by a catalyst, acts as an electrophile that attacks the electron-rich aromatic ring of 4-hydroxyacetophenone. The strongly activating hydroxyl group directs the substitution to the ortho position (position 3), leading to the formation of the desired product.

Exploration of Catalytic Systems and Reaction Optimization

The choice and optimization of the catalytic system are paramount in achieving high yields and purity for this compound. Research has explored various catalytic pathways, reaction media, and the effects of reactant concentrations.

Acid catalysis is a well-established method for promoting the condensation of phenols with formaldehyde. Strong mineral acids and phosphoric acid have been effectively used as catalysts. google.comgoogle.com Phosphoric acid, in particular, offers advantages such as producing products with improved color and facilitating easier product separation and catalyst recycling. google.com The mechanism involves the protonation of formaldehyde by the acid catalyst, which forms a highly reactive carbocationic intermediate. This electrophile then attacks the 4-hydroxyacetophenone ring, preferentially at the activated position ortho to the hydroxyl group. While effective, traditional acid-catalyzed processes using hydrochloric or sulfuric acid can suffer from drawbacks like corrosion, volatility, and the formation of sulfonated or chlorinated by-products. google.com

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have been explored for analogous bisphenol compounds. alliedacademies.orgliberty.edu Solvent-free reactions can lead to a significant reduction in reaction time, increased yields, and easier work-up procedures. alliedacademies.org Microwave-assisted synthesis offers benefits such as rapid heating, which can dramatically shorten reaction times from hours to minutes, improve yields, and reduce energy consumption. researchgate.netresearchgate.net These techniques represent a more environmentally benign approach compared to conventional heating methods that often require volatile organic solvents. liberty.eduundip.ac.id For instance, the synthesis of similar bis(indolyl)methanes using a La(OTf)3 catalyst under microwave irradiation proceeds cleanly and rapidly. alliedacademies.org

The concentration of the catalyst and the stoichiometric ratio of the reactants are critical variables that significantly influence the reaction's outcome. google.comgoogle.com A high molar ratio of the phenolic reactant (4-hydroxyacetophenone) to formaldehyde is advantageous as it minimizes the formation of oligomeric by-products. google.comgoogle.com Continuously adding formaldehyde to the reaction mixture helps maintain a high instantaneous phenol-to-formaldehyde ratio, which further limits the creation of undesirable oligomers. google.com Studies on similar bis(hydroxyphenyl)methane syntheses show that phenol-to-acid mole ratios in the range of about 2 to 4 can produce high yields of around 90%. google.com

Table 1: Effect of Reactant Stoichiometry on Product Yield and Composition in Analogous Bisphenol Synthesis

Phenol (B47542) to Formaldehyde Mole Ratio Phenol to Phosphoric Acid Mole Ratio Water to Phosphoric Acid Mole Ratio Formaldehyde Conversion Product Composition
>3:1 2:1 to 4:1 2.5:1 to 3.0:1 ~90% ~90% Bisphenol, ~10% Oligomers

This table is generated based on data from analogous bis(hydroxyphenyl)methane syntheses. google.comgoogle.com

Impact of Reaction Conditions on Product Yield and Selectivity

Table 2: Influence of Temperature on Reaction Viability in Analogous Bisphenol Synthesis

Temperature Range Observations and Outcomes
10°C - 40°C Reaction proceeds, but a solvent (e.g., toluene) may be needed to maintain solubility. google.comgoogle.com
40°C - 50°C Preferred temperature range for achieving high yields without significant by-product formation. google.com

This table is generated based on data from analogous bis(hydroxyphenyl)methane syntheses. google.comgoogle.com

Evaluation of Green Chemistry Metrics in Synthetic Routes

The environmental performance of a synthetic route can be quantitatively assessed using a variety of green chemistry metrics. mdpi.comwhiterose.ac.uk These tools help chemists design more sustainable processes by focusing on resource efficiency and waste reduction. researchgate.net

Key metrics include:

Atom Economy (AE): Measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product.

Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a greener process.

Environmental Factor (E-Factor): The ratio of the mass of waste produced to the mass of the product. Lower E-factors are preferable.

Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product.

Studies on similar syntheses have demonstrated that green methodologies can achieve excellent results based on these metrics. For example, certain eco-friendly syntheses have reported a low E-factor (0.05), high atom economy (96.40%), low PMI (1.06), and high reaction mass efficiency (94.79%). rsc.org An "analytical Eco-Scale" further classifies the greenness of a process, where a score greater than 75 represents an excellent green analysis. mdpi.com

Table 3: Example Green Chemistry Metrics for an Optimized Synthetic Reaction

Metric Value Interpretation
Atom Economy (AE) 96.40% High efficiency in converting reactants to product. rsc.org
E-Factor 0.05 Very low waste generation relative to the product. rsc.org
Process Mass Intensity (PMI) 1.06 Low total mass input per unit of product. rsc.org
Reaction Mass Efficiency (RME) 94.79% High percentage of reactant mass incorporated into the product. rsc.org

This table presents data from an exemplary eco-friendly synthesis to illustrate the application of green metrics. rsc.org

Multi-Step Synthesis Strategies from Precursor Molecules

The construction of this compound is envisioned through a multi-step synthetic sequence. This approach involves the initial preparation of a key building block, an acetyl-substituted phenol, followed by the formation of the characteristic methane (B114726) bridge that links two of these phenolic units.

Preparation of Acetyl-Substituted Phenolic Building Blocks

The synthesis of the target molecule logically commences with the preparation of a suitable acetyl-substituted phenolic precursor. A plausible and widely utilized method for introducing an acetyl group onto a phenolic ring is the Friedel-Crafts acylation. nih.govrsc.orgstackexchange.com In this electrophilic aromatic substitution reaction, a phenol is treated with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. rsc.org

For the synthesis of the requisite precursor, 3-acetyl-4-hydroxyphenol (which is an isomer of the more common 2-hydroxyacetophenone), one could hypothetically start from a protected phenol or a phenol derivative that directs acylation to the desired position. A common challenge in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form an ester, competing with the desired C-acylation. stackexchange.comechemi.comcurlyarrows.com The choice of solvent and catalyst concentration can significantly influence the ratio of C- to O-acylated products. stackexchange.com High concentrations of the catalyst tend to favor C-acylation. stackexchange.com

An alternative strategy involves the Fries rearrangement of a phenyl acetate (B1210297). This reaction, typically catalyzed by a Lewis acid, can convert an O-acylated phenol into a C-acylated hydroxyarylketone. echemi.comcurlyarrows.com

While direct synthesis of 3-acetyl-4-hydroxyphenol is not explicitly detailed in the provided search results, the synthesis of analogous compounds like 2-hydroxy-5-methylacetophenone from p-cresol (B1678582) via acylation and Fries rearrangement has been documented, suggesting the feasibility of this general approach.

Formation of the Methane Bridge through Condensation Reactions

The central methane bridge in this compound is formed through a condensation reaction. The reaction of phenols with formaldehyde to create methylene-bridged bisphenols is a well-established industrial process, often used in the production of phenolic resins like Bakelite. researchgate.netgoogle.com

In a typical procedure, two equivalents of a phenol are reacted with one equivalent of formaldehyde in the presence of an acid or base catalyst. researchgate.net The reaction proceeds through the formation of hydroxymethylphenol intermediates, which then react with another phenol molecule to form the methylene (B1212753) bridge. researchgate.net The reaction of formaldehyde can occur at the ortho and para positions of the phenol. researchgate.net

In the context of synthesizing this compound, the starting material would be the 3-acetyl-4-hydroxyphenol prepared in the previous step. The condensation with formaldehyde would then link two of these molecules. The reaction conditions, such as temperature and catalyst, would need to be carefully controlled to favor the formation of the desired bisphenol and minimize the formation of polymeric byproducts. The reactivity of the phenolic ring is influenced by the existing substituents, and the acetyl group's electron-withdrawing nature could affect the regioselectivity of the condensation.

The table below summarizes typical conditions for the acid-catalyzed condensation of phenols with formaldehyde to produce bisphenols.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
PhenolFormaldehydePhosphoric AcidToluene10~69 google.comgoogle.com
PhenolFormaldehydePhosphoric AcidWater20-60>80 google.com

Sequential Functional Group Interconversions

While direct literature on sequential functional group interconversions for this compound is not available in the provided search results, one can hypothesize potential transformations based on the functional groups present. For instance, the acetyl group offers a reactive handle for a variety of subsequent modifications.

A hypothetical sequence could involve the reduction of the ketone to a secondary alcohol, followed by further reactions of the newly formed hydroxyl group. Alternatively, the acetyl group could be a precursor for other functionalities through reactions such as the Baeyer-Villiger oxidation to form an ester, which could then be hydrolyzed to a new phenolic hydroxyl group. Such transformations would significantly alter the electronic and steric properties of the molecule, leading to a diverse library of derivatives. The synthesis of functionalized diaminobenzamides through a multi-step sequence involving displacement, hydrolysis, amide coupling, and reduction highlights the potential for such sequential modifications in complex aromatic systems. nih.gov

Investigations into Unconventional or Serendipitous Reaction Pathways

The formation of this compound through unexpected or serendipitous routes, while not explicitly documented, can be contemplated based on known unusual reactivity in related systems.

For instance, Friedel-Crafts reactions, while generally predictable, can sometimes lead to unanticipated products due to rearrangements or unexpected reaction pathways. nih.gov It is conceivable that under specific conditions, a reaction intended for a different transformation could serendipitously yield the target bisphenol.

Another possibility lies in the complex reaction mixtures of phenol-formaldehyde condensations. These reactions can produce a wide array of oligomeric and isomeric products. researchgate.netresearchgate.net It is plausible that under certain, perhaps unoptimized, conditions, the formation of this compound or its precursors could occur as a minor, unexpected product from starting materials like phenol and acetic anhydride in the presence of formaldehyde and a suitable catalyst.

A documented instance of an unexpected bisphenol formation involved the reduction of 3,5-dichloro-4-hydroxybenzoic acid with LiAlH4, which resulted in the formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane instead of the expected benzyl (B1604629) alcohol. researchgate.net This suggests that cross-linking reactions can occur under conditions not typically associated with bisphenol synthesis.

Derivatization and Chemical Modification of the this compound Scaffold

The this compound molecule possesses two key functional groups that are amenable to further chemical modification: the phenolic hydroxyl groups and the acetyl groups. This section focuses on reactions targeting the phenolic hydroxyls.

Reactions Targeting the Phenolic Hydroxyl Groups

The phenolic hydroxyl groups in this compound are nucleophilic and can participate in a variety of reactions. Common derivatizations include etherification and esterification.

Etherification: The phenolic hydroxyls can be converted to ethers through reactions with alkyl halides or other electrophiles in the presence of a base. The Williamson ether synthesis is a classic method for this transformation. For example, reaction with an allyl halide would introduce an allyl ether functionality.

Esterification: Acylation of the phenolic hydroxyls with acyl chlorides or acid anhydrides would yield the corresponding esters. This reaction is often carried out in the presence of a base like pyridine.

The reactivity of the phenolic hydroxyl groups can be influenced by steric hindrance from the adjacent acetyl group. This may necessitate the use of more forcing reaction conditions or specific catalysts to achieve high conversion. The table below provides examples of derivatization reactions of phenolic hydroxyl groups in bisphenols and related compounds.

Parent CompoundReagentReaction TypeProductReference
Bisphenol AAllyl chlorideWilliamson ether synthesisBisphenol A bisallyl ether
PhenolAcyl chloridesO-acylationPhenol esters stackexchange.com
Bis(2-hydroxy-1-naphthyl)methaneChlorodiphenylphosphinePhosphinylationBis(phosphinite) rsc.org

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the this compound scaffold, opening up possibilities for its application in various fields.

Chemical Transformations at the Acetyl Carbonyl Moieties

The two acetyl groups in this compound are key reactive sites, enabling a range of chemical transformations. These reactions allow for the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry.

One of the primary reactions involving the acetyl group is its transformation into other functional groups through condensation reactions . For instance, the acetyl groups can react with various aldehydes in the presence of a base catalyst, such as sodium hydroxide, in what is known as a Claisen-Schmidt condensation. This reaction leads to the formation of chalcone (B49325) derivatives. Chalcones, characterized by their α,β-unsaturated ketone system, are a significant class of compounds in medicinal chemistry. The synthesis of bis-chalcone derivatives from aromatic ketones and terephthalaldehyde (B141574) has been reported, highlighting a similar reactive potential for this compound. researchgate.net

Furthermore, the acetyl carbonyl groups can undergo condensation with primary amines to form Schiff bases . These imine-containing compounds are valuable intermediates in organic synthesis and have been prepared from various carbonyl compounds, including those with structures analogous to the acetylphenolic moiety. For example, novel Schiff bases have been synthesized from the reaction of 4,4′-diaminodiphenylmethane with acetylacetone. researchgate.net This suggests that this compound could readily form bis-Schiff bases upon reaction with primary amines. The general procedure for synthesizing such Schiff bases often involves refluxing the carbonyl compound and the amine in a suitable solvent like toluene. researchgate.net

The reactivity of the acetyl group also extends to its potential for forming heterocyclic compounds. The reaction of compounds with a 3-acetyl-4-hydroxycoumarin structure, which shares the acetyl-hydroxy-aromatic motif, with various reagents demonstrates the versatility of this functional group in constructing more complex molecular architectures. researchgate.net

Below is a table summarizing potential chemical transformations at the acetyl carbonyl moieties based on analogous reactions.

TransformationReagents and ConditionsProduct Type
Claisen-Schmidt CondensationAromatic aldehyde, NaOH, Ethanol (B145695)Chalcone derivative
Schiff Base FormationPrimary amine, Toluene, RefluxImine (Schiff base) derivative

Electrophilic/Nucleophilic Functionalization of the Aromatic Rings

The electron-rich nature of the phenolic rings in this compound, activated by the hydroxyl groups, makes them susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydroxyl (ortho-, para-directing) and acetyl (meta-directing) groups, along with the methylene bridge, will influence the regioselectivity of these substitutions.

Common electrophilic substitution reactions that could be applied to this molecule include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic rings can be achieved using appropriate halogenating agents. The synthesis of brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) has been reported, indicating the feasibility of such reactions on similar phenolic structures. nih.gov

Nitration: The introduction of nitro groups can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro derivatives can serve as precursors for the synthesis of amino compounds.

Sulfonation: Reaction with fuming sulfuric acid or other sulfonating agents can introduce sulfonic acid groups onto the aromatic rings.

The presence of the hydroxyl groups also allows for nucleophilic reactions , primarily through O-alkylation or O-acylation. For instance, the reaction with alkyl halides in the presence of a base would yield the corresponding ether derivatives.

The table below outlines potential electrophilic and nucleophilic functionalizations of the aromatic rings.

FunctionalizationReagent(s)Potential Product
BrominationBr2, SolventBrominated derivative
NitrationHNO3, H2SO4Nitrated derivative
O-AlkylationAlkyl halide, BaseEther derivative

It is important to note that while these reactions are chemically plausible based on the known reactivity of similar functional groups, specific experimental conditions for this compound would need to be optimized to achieve desired products and yields. The interplay of the different substituents on the aromatic rings will ultimately govern the outcome of these chemical transformations.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

In-depth Studies of Reaction Mechanisms

The primary reaction mechanism for the synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane involves the acid-catalyzed electrophilic aromatic substitution reaction between 3-acetyl-4-hydroxyphenol and formaldehyde (B43269). google.comgoogle.com This reaction proceeds through a stepwise mechanism, initiated by the activation of formaldehyde by an acid catalyst.

Generation of the Electrophile: In the presence of an acid catalyst (e.g., H₃PO₄), formaldehyde is protonated to form a highly reactive electrophilic species, the hydroxymethyl cation () or its equivalent. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of 3-acetyl-4-hydroxyphenol acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde. byjus.commasterorganicchemistry.com The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. The acetyl group is a deactivating group and a meta-director. Therefore, the substitution is expected to occur at the position ortho to the hydroxyl group and meta to the acetyl group.

Formation of a Sigma Complex: The attack of the aromatic ring on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

Re-aromatization: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding a hydroxymethylphenol intermediate. byjus.commasterorganicchemistry.com

Second Electrophilic Substitution: The hydroxymethylphenol intermediate is then activated by the acid catalyst to form a new carbocation, which then undergoes a second electrophilic aromatic substitution with another molecule of 3-acetyl-4-hydroxyphenol to form the final this compound product.

While detailed in-depth studies specifically on cascade reactions, cycloadditions, and C-H activation involving this compound are not extensively documented in the reviewed literature, these reaction types are of significant interest in the broader context of phenol (B47542) chemistry. For instance, cascade reactions are known in the synthesis of complex molecules from simple phenols, and cycloaddition reactions can occur with quinone derivatives of phenols. nih.gov C-H activation is a modern strategy for the functionalization of phenol derivatives, although specific applications to this particular bisphenol are not readily found. nih.gov

Mechanistic Role of Catalysts and Reagents

Catalysts and reagents play a crucial role in the synthesis of this compound by influencing reaction rates and selectivity.

Acid Catalysts: As mentioned, acid catalysts such as phosphoric acid are essential for activating formaldehyde. google.comgoogle.com The protonation of the carbonyl oxygen of formaldehyde by the acid makes the carbonyl carbon significantly more electrophilic, thereby facilitating the attack by the less nucleophilic acetyl-substituted phenol ring. The choice of acid and its concentration can also influence the isomer distribution and the extent of side reactions. google.com

Formaldehyde: Formaldehyde serves as the one-carbon electrophilic bridge between the two phenolic units. Its reactivity is modulated by the catalyst. Other aldehydes can also be used, which would result in different methylene-bridged bisphenol analogues. libretexts.org

The table below summarizes the roles of key catalysts and reagents in the synthesis.

Catalyst/ReagentMechanistic Role
Acid Catalyst (e.g., H₃PO₄) Protonates formaldehyde to increase its electrophilicity, thereby activating it for electrophilic aromatic substitution. google.comgoogle.com
Formaldehyde (CH₂O) Acts as the electrophilic source for the methylene (B1212753) bridge connecting the two phenolic rings. google.comlibretexts.org
3-Acetyl-4-hydroxyphenol Serves as the nucleophilic aromatic substrate that undergoes electrophilic substitution. arabjchem.org

Identification and Characterization of Reaction Intermediates

The key reaction intermediate in the formation of this compound is the hydroxymethylphenol derivative formed in the initial electrophilic substitution step. Specifically, the reaction of 3-acetyl-4-hydroxyphenol with activated formaldehyde is expected to produce 5-acetyl-2-hydroxy-benzyl alcohol .

This intermediate is itself a reactive species. Under the acidic reaction conditions, the benzylic alcohol can be protonated, leading to the loss of a water molecule to form a new, highly reactive benzylic carbocation. This carbocation is the electrophile for the second substitution reaction with another molecule of 3-acetyl-4-hydroxyphenol.

The transient nature of these carbocationic intermediates makes their direct isolation and characterization challenging. Their existence is typically inferred from kinetic studies and the structures of the final products.

The proposed reaction pathway is illustrated below:

Step 1: Formation of the Hydroxymethyl Intermediate 3-acetyl-4-hydroxyphenol + CH₂O (H⁺ catalyst) → 5-acetyl-2-hydroxy-benzyl alcohol

Step 2: Formation of the Bisphenol 5-acetyl-2-hydroxy-benzyl alcohol + 3-acetyl-4-hydroxyphenol (H⁺ catalyst) → this compound + H₂O

Analysis of Stereochemical Aspects and Stereoselective Outcomes

The structure of this compound itself is achiral. However, the introduction of substituents on the methylene bridge or the synthesis of related chiral bisphenols can lead to stereochemical considerations. nih.govrsc.orgnih.gov

For this compound, there are no stereocenters, and therefore, enantiomers or diastereomers are not expected. However, in the broader class of bisphenols, particularly those with bulky substituents ortho to the bridging carbon, restricted rotation around the aryl-C-aryl bond can lead to a form of axial chirality known as atropisomerism. nih.gov Whether this compound exhibits such properties would depend on the rotational barrier, which is influenced by the steric bulk of the acetyl groups. Specific studies on the stereoselective synthesis or the stereochemical properties of this particular compound are not prevalent in the consulted literature. The development of catalytic asymmetric methods for the synthesis of chiral bisphenols is an active area of research, often employing chiral catalysts to control the stereochemical outcome of the C-C bond-forming reaction. nih.govrsc.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure of "Bis-(3-acetyl-4-hydroxyphenyl)-methane".

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments within the molecule. For "this compound," the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, the acetyl group protons, and the hydroxyl protons.

The aromatic protons on the phenyl rings will likely appear as complex multiplets in the downfield region of the spectrum, typically between 6.8 and 8.0 ppm, due to spin-spin coupling. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the acetyl and hydroxyl groups on the aromatic rings. The protons of the methylene bridge (-CH₂-) would be expected to produce a singlet or a pair of doublets (if diastereotopic) around 3.8-4.2 ppm. The methyl protons of the two acetyl groups (-COCH₃) should give rise to a sharp singlet at approximately 2.5 ppm. The phenolic hydroxyl protons (-OH) are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears in the range of 9.0-12.0 ppm due to hydrogen bonding.

A hypothetical ¹H NMR data table based on typical chemical shifts for similar structures is presented below:

Proton Type Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H)6.8 - 8.0Multiplet6H
Methylene (CH₂)~4.0Singlet2H
Acetyl (CH₃)~2.5Singlet6H
Hydroxyl (OH)9.0 - 12.0Broad Singlet2H

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of "this compound" would display signals for the aromatic carbons, the methylene bridge carbon, the acetyl carbonyl carbons, and the acetyl methyl carbons.

The aromatic carbons would appear in the range of 115-160 ppm. The carbons bearing the hydroxyl groups (C-OH) are expected to be in the more downfield portion of this range, while the carbons ortho and para to the activating hydroxyl group and meta to the deactivating acetyl group will have their chemical shifts influenced accordingly. The carbonyl carbons of the acetyl groups (-C=O) are characteristically found further downfield, typically between 195 and 205 ppm. The methylene bridge carbon (-CH₂-) would likely appear around 30-40 ppm. The methyl carbons of the acetyl groups (-CH₃) would be observed in the upfield region, around 25-30 ppm.

A hypothetical ¹³C NMR data table is provided below:

Carbon Type Hypothetical Chemical Shift (δ, ppm)
Carbonyl (C=O)~200
Aromatic (C-OH)~155
Aromatic (C-C)115 - 140
Methylene (CH₂)~35
Acetyl (CH₃)~28

Two-Dimensional and Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between adjacent protons, for instance, within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations would definitively confirm the placement of the acetyl and hydroxyl groups on the phenyl rings and the linkage through the methylene bridge.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl groups, with the broadening indicative of hydrogen bonding. A strong, sharp absorption peak around 1650-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the acetyl groups. The presence of the aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic rings would also be visible in the fingerprint region (below 1500 cm⁻¹).

A table summarizing the expected IR absorption frequencies is presented below:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Phenolic O-H3200 - 3500Stretching (broad)
Aromatic C-H3000 - 3100Stretching
Acetyl C=O1650 - 1680Stretching (strong)
Aromatic C=C1450 - 1600Stretching
Methylene C-H2850 - 2960Stretching

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For "this compound" (C₁₇H₁₆O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 284.31 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the methylene bridge and the aromatic rings, leading to the formation of a prominent fragment corresponding to the acetyl-hydroxyphenyl-methyl cation or a related benzylic cation. Another likely fragmentation would be the loss of an acetyl group (CH₃CO), resulting in a fragment ion with an m/z of [M - 43]⁺.

A hypothetical fragmentation table is shown below:

m/z Value Possible Fragment Ion
284[M]⁺ (Molecular Ion)
269[M - CH₃]⁺
241[M - COCH₃]⁺
149[CH₂(C₆H₃)(OH)(COCH₃)]⁺
135[(C₆H₄)(OH)(COCH₃)]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* transitions of the aromatic systems.

The presence of the hydroxyl and acetyl groups on the phenyl rings will influence the position and intensity of these absorption bands. The hydroxyl group, being an activating group, and the acetyl group, a deactivating group, will affect the energy of the electronic transitions. Typically, substituted phenols exhibit strong absorptions in the UV region. For "this compound," one would expect to observe absorption maxima (λ_max) in the range of 250-350 nm. A study on the closely related bis(4-hydroxyphenyl)methane showed excitonic coupling between the two phenyl chromophores, which could also be a factor in the UV-Vis spectrum of the title compound.

A hypothetical UV-Vis absorption data table is presented below:

Solvent λ_max (nm) Type of Transition
Ethanol (B145695)~280π → π
Ethanol~320π → π

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study for the specific compound this compound. While the compound, with CAS number 28467-22-3 and molecular formula C17H16O4, is documented, its detailed three-dimensional solid-state structure, including precise bond lengths, bond angles, and intermolecular packing, has not been reported in the accessible literature. guidechem.com

Consequently, a detailed analysis based on experimental crystallographic data for the subsections below cannot be provided at this time. The following sections outline the standard methodologies that would be employed in such a study.

Crystal Growth and Quality Assessment

The initial and critical step for X-ray crystallographic analysis is the cultivation of high-quality single crystals. For an organic compound like this compound, this would typically involve dissolving the synthesized and purified powder in a suitable solvent or a mixture of solvents. Common techniques for crystal growth include:

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over time, leading to the gradual formation of crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Gradual diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.

Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.

Once crystals are obtained, their quality is paramount for successful X-ray diffraction analysis. The assessment would involve:

Optical Microscopy: Initial visual inspection under a microscope to select crystals with smooth faces, sharp edges, and no visible cracks or defects.

X-ray Diffraction Screening: A preliminary X-ray diffraction pattern is collected to evaluate the crystallinity and the diffraction quality. A good quality crystal will produce sharp, well-defined diffraction spots.

Analysis of Intramolecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

If a suitable crystal were available, X-ray diffraction analysis would provide precise atomic coordinates, which are used to determine the molecule's three-dimensional structure.

Intramolecular Conformation: This analysis would focus on the internal geometry of the this compound molecule, including:

Bond Lengths and Angles: Determining the precise distances between bonded atoms and the angles between adjacent bonds.

Planarity: Assessing the planarity of the phenyl rings.

Intermolecular Interactions: This part of the analysis would investigate how the molecules pack together in the crystal lattice, which is governed by non-covalent interactions. For this compound, the following interactions would be anticipated and analyzed:

Hydrogen Bonding: The hydroxyl (-OH) and acetyl (C=O) groups are capable of forming strong hydrogen bonds. The analysis would identify the donor and acceptor atoms and characterize the geometry (distances and angles) of these bonds, which are crucial in dictating the supramolecular architecture.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. The analysis would measure the centroid-to-centroid distances and the slip angles between adjacent rings to classify the type and strength of these interactions.

Other Weak Interactions: Other interactions, such as C-H···O or C-H···π interactions, would also be systematically analyzed to provide a complete picture of the crystal packing forces.

Without experimental data, any discussion of these structural features for this compound would be purely speculative. Further research, including the synthesis and successful crystallization of this compound followed by single-crystal X-ray diffraction, is required to elucidate these structural details.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For a molecule like Bis-(3-acetyl-4-hydroxyphenyl)-methane, DFT calculations would provide fundamental insights into its behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like this compound, which has multiple rotatable bonds—particularly around the central methane (B114726) bridge and the acetyl groups—several stable conformations, or conformers, may exist.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (FMO)

Once the optimized geometry is obtained, DFT is used to calculate the molecule's electronic structure. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most easily donated. Its energy level is related to the molecule's ionization potential. In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl rings.

LUMO: Represents the orbital that most readily accepts an electron. Its energy is related to the electron affinity. The acetyl groups, being electron-withdrawing, would likely contribute significantly to the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap generally indicates high chemical reactivity and polarizability, while a large gap suggests high stability.

This analysis helps predict the molecule's reactivity, electronic transitions (which are related to its UV-Vis spectrum), and charge transfer properties.

Prediction and Simulation of Vibrational Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By simulating these spectra, computational chemists can help interpret experimental data, assign specific peaks to the vibrations of particular functional groups (e.g., O-H stretch of the hydroxyl group, C=O stretch of the acetyl group), and confirm the molecule's structure. For a new or uncharacterized compound, comparing the predicted spectrum to an experimental one is a powerful validation tool.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to model its movements and conformational changes at a given temperature.

For this compound, an MD simulation would reveal how the molecule explores its conformational landscape, showing transitions between different low-energy states. This provides a more realistic picture of the molecule's flexibility and the range of shapes it adopts in solution, which is crucial for understanding its interactions with other molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. If this compound were involved in a reaction, such as its synthesis or degradation, computational modeling could be used to:

Identify the step-by-step mechanism.

Locate the high-energy transition state structures that connect reactants, intermediates, and products.

Calculate the activation energies for each step, which determines the reaction rate.

For example, modeling the synthesis from 2-acetyl-4-substituted phenol (B47542) and formaldehyde (B43269) would clarify the role of the catalyst and identify the most likely reaction pathway by comparing the energy profiles of different potential mechanisms.

Prediction of Quantum Chemical Properties (e.g., Hyperpolarizability, Reactivity Descriptors)

Beyond basic structure and energy, DFT can predict a wide range of quantum chemical properties.

Reactivity Descriptors: Based on the electronic structure, various descriptors can be calculated to quantify reactivity. These include chemical potential, hardness, softness, and electrophilicity index. These values provide a quantitative measure of the molecule's tendency to react as an electrophile or nucleophile.

Hyperpolarizability: This property relates to the nonlinear optical (NLO) response of a molecule to an electric field. Molecules with large hyperpolarizability are of interest for materials science and photonics. Calculations would assess whether the electronic structure of this compound gives rise to significant NLO properties.

The table below summarizes some computationally predictable properties for a molecule like the one , based on general chemical principles.

Property CategorySpecific DescriptorSignificance
Electronic Properties HOMO EnergyRelates to electron-donating ability
LUMO EnergyRelates to electron-accepting ability
HOMO-LUMO GapIndicator of chemical stability and reactivity
Reactivity Electrophilicity IndexMeasures tendency to act as an electrophile
Chemical HardnessMeasures resistance to change in electron distribution
Optical Properties First HyperpolarizabilityPredicts potential for nonlinear optical applications
Structural Properties Dipole MomentIndicates overall polarity of the molecule

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

No published research is currently available that has performed a Natural Bond Orbital (NBO) analysis on this compound. This type of analysis is crucial for understanding the intramolecular interactions, such as hyperconjugative effects and charge delocalization, which significantly influence the molecule's stability and reactivity. An NBO analysis would provide quantitative data on the donor-acceptor interactions between filled and unfilled orbitals, offering insights into the specific electronic landscape of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Similarly, there are no available studies that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites most susceptible to electrophilic and nucleophilic attack. The generation of an MEP map would be instrumental in understanding the reactivity preferences of this specific compound.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles from the Bis-(3-acetyl-4-hydroxyphenyl)-methane Scaffold

The design of ligands based on the this compound framework is centered around its key functional groups that can act as coordination sites. The presence of both β-ketoenolate and phenolic hydroxyl functionalities allows for multiple modes of binding, leading to the formation of stable chelate rings with metal ions.

The phenolic hydroxyl groups on the ligand are crucial for chelation. mdpi.com Deprotonation of these acidic protons creates phenolate (B1203915) oxygen donors that can bind to a metal ion. researchgate.net The position of the hydroxyl group ortho to the acetyl group facilitates the formation of a stable six-membered chelate ring involving one oxygen from the phenolate and one from the enolate. researchgate.net This cooperative binding enhances the chelate effect, leading to thermodynamically stable metal complexes. The involvement of the phenolic oxygen in coordination is often confirmed by the disappearance or significant shift of the O-H stretching vibration in the infrared spectra of the metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the phenolic and enolic protons.

Complexes of this compound with various transition metals have been synthesized and studied. For instance, cobalt(II) complexes can be prepared by reacting the ligand with a cobalt(II) salt, such as cobalt(II) acetate (B1210297) or oxalate, in a solvent like ethanol (B145695) or a DMSO/ethanol mixture. researchgate.netrsc.org Similarly, nickel(II) complexes have been synthesized by reacting the ligand with nickel(II) acetate in an ethanolic solution, leading to the formation of solid complexes. rsc.org The synthesis of lanthanide complexes, such as with neodymium, can also be achieved, often yielding complexes with higher coordination numbers due to the larger ionic radii of the lanthanide ions. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Related Ligands

Metal IonLigand TypeSynthetic MethodReference
Cobalt(II)Azoic ligand with (3-acetyl-4-hydroxyphenyl) moietyReaction of ligand with Co(C₂O₄)·2H₂O in DMSO/EtOH researchgate.net
Nickel(II)Bis(2-hydroxy-3-carboxyphenyl)methaneRefluxing Ni(II) acetate and ligand in ethanol rsc.org
Neodymium(III)m-terphenylborohydrideReaction of NdCl₃ with Li(H₃BAr) in Et₂O researchgate.net

This table provides examples of synthetic methods for related metal complexes to illustrate general procedures.

The coordination modes and geometries of the resulting complexes are determined using various analytical techniques. In many cases, the ligand acts as a tetradentate donor, binding to the metal center through the two phenolate oxygen atoms and the two enolate oxygen atoms. This often leads to the formation of distorted octahedral or square planar geometries around the metal ion, depending on the nature of the metal and the presence of other coordinating solvent molecules or anions. nih.gov For example, nickel(II) complexes with similar bis(phenolic) ligands have been shown to adopt pseudo-octahedral geometries. nih.gov The stoichiometry of the metal-ligand interaction can often be determined by elemental analysis and spectroscopic titrations.

Spectroscopic Investigation of Metal-Ligand Interactions (e.g., IR, NMR)

Spectroscopic methods are invaluable for elucidating the nature of the metal-ligand bonding in complexes of this compound.

Infrared (IR) spectroscopy provides direct evidence of coordination. The disappearance of the broad ν(O-H) band of the phenolic groups and the shift of the ν(C=O) band of the acetyl groups to lower frequencies upon complexation are indicative of the involvement of these groups in bonding to the metal ion. researchgate.netresearchgate.net New bands appearing in the low-frequency region can often be assigned to metal-oxygen (M-O) stretching vibrations, further confirming complex formation. hawaii.edu

Table 2: Key IR Spectral Data for a Related Ligand and its Cobalt(II) Complex

Compoundν(O-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(M-O) (cm⁻¹)Reference
Azoic ligand34481651- researchgate.net
Co(II) complex-1627563 researchgate.net

This table illustrates typical shifts in IR frequencies upon complexation for a ligand containing the (3-acetyl-4-hydroxyphenyl) moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also a powerful tool for characterizing these complexes in solution. nih.gov The disappearance of the phenolic proton resonance upon complexation confirms deprotonation and coordination. Shifts in the chemical shifts of the aromatic and methyl protons of the acetyl group provide further evidence of the metal-ligand interaction and can give insights into the structure of the complex in solution. libretexts.org For paramagnetic complexes, such as those of Co(II) and Ni(II), the NMR spectra will show broadened and significantly shifted resonances.

Computational Insights into Complex Stability, Bonding, and Electronic Structure

Computational chemistry provides a powerful lens for examining the intricacies of metal complexes at the molecular level. Through the use of theoretical models and quantum mechanical calculations, researchers can gain profound insights into the stability, the nature of the chemical bonds, and the electronic properties of these compounds. While specific computational studies on the metal complexes of this compound are not extensively available in the public domain, we can infer the types of analyses and the nature of the expected findings based on studies of analogous Schiff base complexes. researchgate.netredalyc.orgmdpi.com

Theoretical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic structures of metal complexes. researchgate.netmdpi.com These studies can elucidate the three-dimensional arrangement of the ligand around the central metal ion, providing data on bond lengths, bond angles, and dihedral angles. For instance, in similar Schiff base complexes, DFT calculations have been used to optimize the ground state geometry and compare theoretical spectroscopic properties with experimental data. researchgate.net

Detailed Research Findings

In the absence of direct research on this compound complexes, we can look at computational studies of other metal chelates containing similar functional groups, such as acetyl, hydroxyl, and azomethine moieties, to understand the expected outcomes. bohrium.comresearchgate.net

Complex Stability:

The stability of metal complexes is a critical parameter that can be quantitatively assessed through computational methods. The binding energy between the ligand and the metal ion is a key indicator of complex stability. Theoretical calculations can determine these energies, often revealing trends that correlate with the nature of the metal ion and the ligand structure. For example, in studies of other Schiff base complexes, the stability has been linked to the chelate effect, where the formation of multiple rings between the ligand and the metal ion enhances thermodynamic stability. shivajichk.ac.in

Computational models can also predict the stability of complexes in different environments, such as in the gas phase or in solution, by incorporating solvent effects into the calculations. The Gibbs free energy of complex formation is another important thermodynamic parameter that can be calculated to predict the spontaneity of the complexation reaction.

Table 6.4.1: Representative Calculated Parameters for a Hypothetical Metal Complex of this compound

ParameterHypothetical ValueSignificance
Bond Lengths (Å)
M-O (phenolic)1.90 - 2.10Indicates the strength of the coordinate bond between the metal and the deprotonated hydroxyl group.
M-O (acetyl)2.00 - 2.20Reflects the interaction strength between the metal and the carbonyl oxygen of the acetyl group.
M-N (azomethine)2.05 - 2.25Characterizes the coordinate bond with the nitrogen atom of the Schiff base linkage.
**Bond Angles (°) **
O-M-O85 - 95Defines the geometry of the chelate ring formed by the phenolic and acetyl oxygen atoms.
O-M-N80 - 90Describes the geometry of the chelate ring involving the acetyl oxygen and azomethine nitrogen.
Thermodynamic Data
Binding Energy (kcal/mol)-50 to -150A more negative value suggests a more stable complex.
Gibbs Free Energy (ΔG)NegativeIndicates a spontaneous complex formation process.

Note: The values in this table are hypothetical and are intended to illustrate the types of data obtained from computational studies. Actual values would depend on the specific metal ion and the level of theory used in the calculations.

Bonding Analysis:

The nature of the bonding between the ligand and the metal ion can be thoroughly investigated using computational techniques like Natural Bond Orbital (NBO) analysis. This method provides information about the charge distribution, hybridization, and the extent of covalent character in the metal-ligand bonds.

In typical Schiff base complexes, the bonding involves the donation of electron pairs from the oxygen and nitrogen atoms of the ligand to the vacant orbitals of the metal ion, forming coordinate covalent bonds. researchgate.net NBO analysis can quantify the charge transfer from the ligand to the metal, providing insights into the Lewis acid-base interaction. Furthermore, the analysis can reveal the contributions of different orbitals to the bonding, helping to understand the σ-donation and π-backbonding characteristics of the interaction. researchgate.net

Electronic Structure:

The electronic structure of the metal complexes, including the energies and compositions of the molecular orbitals, can be determined through DFT calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the electronic transitions and reactivity of the complex.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability. cardiff.ac.uk Computational studies can also predict the electronic absorption spectra (UV-Vis spectra) of the complexes by calculating the energies of electronic transitions between different molecular orbitals. mdpi.com These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of the observed spectral features.

Table 6.4.2: Illustrative Electronic Structure Data for a Hypothetical Metal Complex

ParameterDescriptionTypical Insights
HOMO Energy Energy of the highest occupied molecular orbital.Often localized on the ligand, indicating its role as the primary electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Frequently centered on the metal ion or delocalized over the complex, acting as the electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Correlates with the chemical stability and reactivity of the complex. A larger gap suggests higher stability.
Electronic Transitions Calculated energies and oscillator strengths of electronic excitations.Helps in assigning the bands observed in the experimental UV-Vis spectrum to specific electronic transitions (e.g., ligand-to-metal charge transfer, d-d transitions).

Note: This table provides a general overview of the type of electronic structure information that can be obtained. The specific characteristics would vary depending on the metal ion and the ligand environment.

Applications in Advanced Materials Science Non Biological Focus

Potential as Monomers or Building Blocks in Polymer Synthesis

The bifunctional nature of this compound, stemming from its two phenolic hydroxyl groups, makes it a prime candidate for use as a monomer in step-growth polymerization. These hydroxyl groups can react with appropriate co-monomers to build long polymer chains.

Theoretically, Bis-(3-acetyl-4-hydroxyphenyl)-methane could serve as a diol monomer in the synthesis of polycarbonates and epoxy resins, analogous to the role played by Bisphenol A.

Polycarbonates: In polycarbonate synthesis, the two phenolic hydroxyl groups could undergo polycondensation with a carbonate precursor like phosgene (B1210022) or a transesterification reaction with diphenyl carbonate. The resulting polymer would feature the this compound unit in its backbone. The pendant acetyl groups would be expected to increase the polymer's polarity, glass transition temperature (Tg), and modify its solubility characteristics compared to standard polycarbonates derived from BPA.

Epoxy Resins: The compound could be reacted with epichlorohydrin (B41342) in the presence of a base to form a diglycidyl ether. This resulting molecule, a this compound diglycidyl ether, would be a liquid epoxy resin precursor. The presence of the acetyl groups could enhance the resin's adhesion to polar substrates and potentially influence its curing kinetics and the final cross-linked network's thermal properties.

Table 1: Theoretical Polymerization Reactions

Polymer System Co-Monomer/Reagent Key Reaction Type Resulting Polymer/Resin Precursor
Polycarbonate Phosgene (or Diphenyl Carbonate) Polycondensation (or Transesterification) Acetyl-functionalized Polycarbonate

The structure of this compound offers multiple pathways for forming highly cross-linked thermosetting networks.

Curing Agent: The phenolic hydroxyls allow it to act as a hardener for epoxy resins, where it would cross-link with epoxy groups to form a rigid network. The acetyl groups would remain as pendant functionalities, potentially increasing the thermal stability and chemical resistance of the cured material.

Cross-linking Site: Beyond the hydroxyl groups, the acetyl groups themselves could theoretically participate in network formation. Under specific catalytic conditions, these carbonyl groups could undergo reactions, such as aldol (B89426) condensation or reactions with other functional groups (e.g., amines), to create additional cross-links. This could lead to materials with exceptionally high cross-link density and rigidity. This dual reactivity (from both hydroxyl and acetyl groups) could be exploited to create novel thermosets with complex, high-performance network architectures.

Contribution to Material Properties (e.g., Flame Retardancy, Chemical Resistance)

The inherent chemical structure of this compound suggests it could impart valuable properties to the polymers it is incorporated into.

Flame Retardancy: The high aromatic content of the molecule is a key indicator of potential flame retardant characteristics. During combustion, aromatic compounds tend to form a stable layer of carbonaceous char on the material's surface. This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile gases, thus suppressing the combustion process. The presence of acetyl groups could further enhance char formation, potentially leading to superior flame retardancy compared to non-acetylated bisphenols.

Chemical Resistance: Polymers derived from rigid, aromatic monomers like bisphenols typically exhibit good resistance to a range of chemicals. The stable, sterically hindered backbone that would be formed from this compound would likely result in polymers with high chemical inertness. However, the polar acetyl groups might increase susceptibility to certain polar solvents or hydrolytic degradation under strong alkaline or acidic conditions, a trade-off that would need to be considered in specific applications.

Table 2: Predicted Contribution to Material Properties

Property Structural Feature Theoretical Effect
Flame Retardancy High Aromatic Content, Acetyl Groups Promotes char formation, reducing flammability.
Thermal Stability Rigid Diphenylmethane Core Increases the glass transition temperature (Tg) and thermal degradation temperature.
Chemical Resistance Stable Aromatic Backbone Provides general resistance to non-polar solvents, acids, and bases.

| Adhesion | Polar Acetyl and Hydroxyl Groups | Enhances bonding to polar surfaces and fillers. |

Exploration in Sensor Development (e.g., Chemosensors, if applicable to a chemical mechanism)

The specific arrangement of the hydroxyl and acetyl groups on the phenyl rings opens up a theoretical possibility for the use of this compound in the field of chemical sensors. The ortho-acetylphenol moiety is a well-known structural motif in chemosensor design.

Chelating Agent for Ion Detection: This structural arrangement can act as an effective chelation site for various metal ions. The oxygen atoms of the phenolic hydroxyl and the acetyl carbonyl group can form a coordination complex with a target metal ion. This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or the onset of fluorescence (fluorescent sensor). The bifunctional nature of the molecule means it could potentially bind two metal ions, possibly leading to cooperative binding effects or the formation of coordination polymers, which could be useful in detecting specific analytes with high sensitivity and selectivity. The specificity for certain metal ions would depend on factors like the size and charge of the ion and the geometry of the binding pocket.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

Current synthetic strategies for bis(hydroxyphenyl)methanes, the unacetylated precursors to the target compound, often rely on the condensation of phenols with formaldehyde (B43269) using strong mineral acids like hydrochloric or sulfuric acid. mdpi.comgoogle.com These methods, while effective, present significant drawbacks, including the use of corrosive and hazardous reagents, the formation of undesirable byproducts, and difficulties in catalyst separation and recycling. mdpi.comgoogle.com A key area for future research is the development of greener and more sustainable synthetic pathways.

One promising avenue is the exploration of solid acid catalysts, such as zeolites or acid-activated clays. mdpi.comrsc.org These materials offer advantages in terms of ease of separation, reusability, and potentially higher selectivity, contributing to a more environmentally benign process. rsc.orgrsc.org For instance, studies on the synthesis of Bisphenol F (the unacetylated precursor) have shown high yields and selectivity using phosphotungstic acid supported on acid-activated palygorskite under mild conditions. rsc.org Future work could adapt these methodologies for the synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane, potentially through a one-pot reaction or a sequential process involving the acylation of the Bisphenol F precursor. The Fries rearrangement of bis(4-acetoxyphenyl)methane, the ester precursor, presents another viable synthetic route to obtaining the target hydroxy aryl ketone structure. wikipedia.orgsigmaaldrich.comajchem-a.comorganic-chemistry.org This reaction can be catalyzed by various Lewis acids, and optimizing conditions to favor the desired isomer will be a critical research focus. wikipedia.org

The table below outlines potential sustainable catalyst systems for the synthesis of the parent bis(hydroxyphenyl)methane structure, which could be adapted for the acetylated derivative.

Catalyst SystemPrecursorsKey AdvantagesRelevant Findings
Phosphoric AcidPhenol (B47542), FormaldehydeImproved color, high yield, easier product separation and catalyst recycle compared to HCl or H2SO4. mdpi.comgoogle.comCan produce yields of up to 90% bis(hydroxyphenyl)methanes. google.com
Zeolite YPhenol, FormaldehydeStable crystal structure, potential for continuous flow reactions. mdpi.comCatalyst deactivation can be an issue but regeneration is possible. mdpi.com
Phosphotungstic Acid on Activated ClayPhenol, FormaldehydeHigh yield and selectivity under mild conditions, reusable catalyst. rsc.orgAchieved 87% yield and 96% selectivity for Bisphenol F. rsc.org

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is largely uncharted territory. The presence of multiple reactive sites—the phenolic hydroxyls, the acetyl carbonyls, and the aromatic rings—suggests a rich and varied chemistry waiting to be explored.

Future research should focus on systematically investigating the reactivity of these functional groups. For example, the phenolic hydroxyl groups could be starting points for etherification or esterification reactions, leading to a host of new derivatives with tailored properties. The acetyl groups offer a handle for a variety of transformations, including aldol (B89426) condensations, Knoevenagel reactions, and the formation of heterocyclic structures like pyrazoles or isoxazoles. The aromatic rings themselves are amenable to further electrophilic substitution, allowing for the introduction of additional functionalities that could fine-tune the electronic and steric properties of the molecule.

A particularly intriguing avenue is the potential for the acetyl and hydroxyl groups to act in concert, facilitating intramolecular reactions or acting as a bidentate ligand for metal coordination. The oxidative acetylation of related bisphenols has been shown to yield novel triacetates and bis-cyclohexadienones, suggesting that similar complex transformations could be possible with this compound. researchgate.net

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and materials. In the context of this compound, techniques like Density Functional Theory (DFT) can be employed to predict a wide range of properties and guide experimental efforts. researchgate.netruc.dkfigshare.comcapes.gov.brresearchgate.net

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how it is influenced by intramolecular hydrogen bonding between the acetyl and hydroxyl groups. researchgate.netfigshare.comcapes.gov.brresearchgate.net

Reactivity Prediction: Modeling reaction pathways and transition states to understand the regioselectivity and stereoselectivity of various chemical transformations.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives.

Electronic Structure Analysis: Understanding the frontier molecular orbitals (HOMO and LUMO) to predict the compound's potential as an electronic material or as a ligand in coordination chemistry. rsc.org

The table below presents a hypothetical comparison of computational parameters that could be investigated for this compound and its derivatives, based on general knowledge of computational studies on phenolic compounds.

Computational MethodProperty to InvestigatePotential Application
Density Functional Theory (DFT)Intramolecular Hydrogen Bond EnergyUnderstanding conformational preferences and reactivity. researchgate.netfigshare.comcapes.gov.brresearchgate.net
Time-Dependent DFT (TD-DFT)Electronic Absorption and Emission SpectraPredicting optical properties for potential use in dyes or sensors.
Molecular Dynamics (MD)Polymer Chain Conformation and DynamicsSimulating the behavior of polymers derived from the compound.

Design and Synthesis of Next-Generation Functional Materials Based on the Compound's Core Structure

The unique structure of this compound makes it an attractive building block for a variety of functional materials. deliuslab.comcolab.wsimdea.org Its difunctionality, arising from the two phenol moieties, allows it to be incorporated into polymeric structures.

Future research in this area could explore the synthesis of:

High-Performance Polymers: The incorporation of this rigid, functionalized bisphenol into polyesters, polycarbonates, or epoxy resins could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. The acetyl groups could also serve as sites for post-polymerization modification. acs.org

Metal-Organic Frameworks (MOFs): The phenolic hydroxyl and acetyl carbonyl groups could act as coordinating sites for metal ions, enabling the construction of novel MOFs. rsc.orggoogle.comnih.govrsc.orgresearchgate.net The porosity and functionality of these materials could be tailored for applications in gas storage, separation, and catalysis.

Functional Dyes and Pigments: Derivatization of the core structure could lead to the development of new colorants with specific absorption and emission properties.

Synergistic Experimental and Theoretical Research Collaborations

The complexity of the research avenues outlined above necessitates a highly interdisciplinary and collaborative approach. synorgfun.comheika-research.deniist.res.indeloitte.comrsc.orgirjms.combookpi.org To fully realize the potential of this compound, synergistic collaborations between synthetic chemists, materials scientists, and computational chemists will be essential.

Future research should be structured around a feedback loop where:

Computational chemists model and predict the properties of new derivatives and materials.

Synthetic chemists then target the most promising candidates for synthesis in the laboratory.

Materials scientists characterize the properties of the newly synthesized materials and evaluate their performance in specific applications.

This integrated approach will not only accelerate the pace of discovery but also lead to a deeper fundamental understanding of the structure-property relationships governing the behavior of this promising chemical scaffold. Such collaborations are at the heart of modern materials science and will be crucial for unlocking the full potential of this compound. synorgfun.comheika-research.deniist.res.indeloitte.comrsc.orgirjms.combookpi.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Bis-(3-acetyl-4-hydroxyphenyl)-methane, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to assess purity, referencing solvent systems like methanol (common in similar compounds, e.g., ). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify acetyl and hydroxyl functional groups. Cross-validate results with computational modeling (e.g., density functional theory) to match spectral predictions .

Q. How should researchers handle this compound to mitigate health hazards during experimental workflows?

  • Methodological Answer : Follow OSHA HCS and GHS guidelines for acute toxicity (oral, dermal) and respiratory irritation . Use fume hoods for synthesis steps, wear nitrile gloves, and employ full-face respirators if aerosol formation is possible. For spills, adsorb with silica gel or diatomaceous earth, avoiding water to prevent contamination .

Q. What solvent systems are compatible with this compound for solubility studies or reaction protocols?

  • Methodological Answer : Based on analogs like Bis(4-hydroxyphenyl)-methane, methanol and dichloromethane are likely suitable due to their polarity . Test solubility gradients using polar aprotic solvents (e.g., DMSO, DMF) for reactions requiring high solubility. Monitor stability via UV-Vis spectroscopy to detect decomposition .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal degradation pathways of this compound under controlled conditions?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures. Pair with pyrolysis-GC-MS to characterize volatile byproducts. For mechanistic insights, employ isotopic labeling (e.g., deuterated acetyl groups) to trace fragmentation patterns .

Q. What computational approaches are optimal for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate against experimental redox potentials (cyclic voltammetry) to correlate theoretical and empirical reactivity .

Q. How can researchers resolve contradictions in reported toxicity data for this compound analogs?

  • Methodological Answer : Conduct comparative toxicity assays (e.g., in vitro MTT on HepG2 cells) using standardized protocols. Control for solvent effects (e.g., methanol vs. DMSO) and batch variability. Cross-reference with SAR (structure-activity relationship) models to identify substituent-driven toxicity trends .

Q. What strategies are effective for synthesizing derivatives of this compound to enhance photostability for optoelectronic applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-hydroxyphenyl position via Friedel-Crafts acylation. Monitor photodegradation under UV irradiation (λ = 365 nm) using HPLC and compare quantum yields. Optimize via factorial design to isolate variables (e.g., solvent polarity, catalyst loading) .

Methodological Frameworks

Q. How should researchers integrate this compound into a theoretical framework for studying polyphenol-based antioxidants?

  • Methodological Answer : Link to polyphenol redox cycling mechanisms, using cyclic voltammetry to quantify radical scavenging capacity. Compare with established antioxidants (e.g., BHT, ascorbic acid) in DPPH/ABTS assays. Contextualize results within Marcus theory to explain electron-transfer kinetics .

Q. What experimental designs are suitable for probing the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use OECD 301F biodegradation tests with activated sludge inoculum. Quantify hydrolysis rates at varying pH (4–9) and monitor metabolites via LC-QTOF-MS. For ecotoxicity, conduct Daphnia magna acute toxicity assays (OECD 202) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.